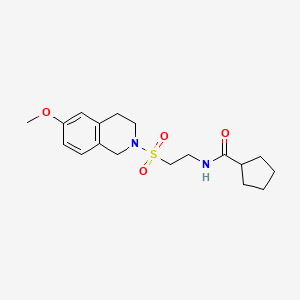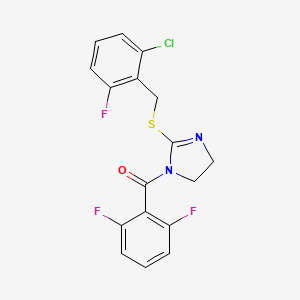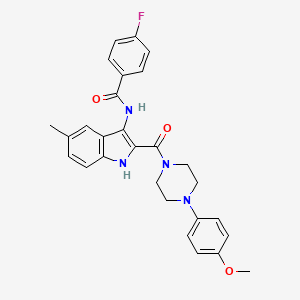
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is an organic compound known for its complex structure Its molecular structure consists of various functional groups, including an isoquinoline ring, a sulfonamide group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. Here is a simplified route:
Formation of 6-methoxyisoquinoline: : Starting from a simple aromatic precursor, a series of nitration, reduction, and methylation reactions can yield 6-methoxyisoquinoline.
Conversion to sulfonamide: : Reacting 6-methoxyisoquinoline with sulfonyl chloride in the presence of a base forms the sulfonamide derivative.
Attachment of ethyl group: : The sulfonamide is then reacted with ethyl bromoacetate to introduce the ethyl group.
Cyclopentanecarboxamide synthesis: : Finally, the resulting intermediate undergoes an amidation reaction with cyclopentanecarboxylic acid to form the target compound.
Industrial Production Methods
Industrial production generally follows a similar synthetic route but on a larger scale, with optimization for yield and purity. Techniques like continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the isoquinoline ring and the methoxy group.
Reduction: : Selective reduction of the sulfonamide group is possible, although it requires specific conditions.
Substitution: : The sulfonamide and ethyl groups are points of interest for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The reactions can produce various derivatives and analogs of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide, each with potentially distinct properties and applications.
Scientific Research Applications
Chemistry
Catalysts: : The compound's unique structure makes it a candidate for use as a ligand in catalytic processes.
Organic Synthesis: : It can serve as an intermediate or building block in the synthesis of more complex molecules.
Biology and Medicine
Biochemical Studies: : Its interactions with various biological molecules can provide insights into enzyme mechanisms and protein-ligand binding.
Industry
Materials Science: : The compound can be explored for use in the development of new materials, particularly in polymers and advanced composites.
Mechanism of Action
The compound's mechanism of action is highly dependent on its specific application. In pharmaceutical contexts, it may interact with molecular targets like enzymes or receptors, influencing biochemical pathways. The isoquinoline ring can intercalate with DNA, potentially modulating genetic expression.
Comparison with Similar Compounds
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide can be compared with similar compounds based on the isoquinoline framework or sulfonamide group.
Similar Compounds
N-((2-(6-methoxyisoquinolin-2-yl)ethyl)sulfonyl)acetamide
N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)cyclopentanecarboxamide
Properties
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-7-6-16-13-20(10-8-15(16)12-17)25(22,23)11-9-19-18(21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11,13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRGWUKABVLPFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3CCCC3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)
![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)
![2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde](/img/structure/B2375479.png)
![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375488.png)
![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

